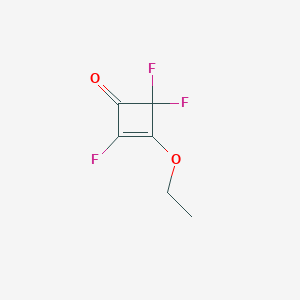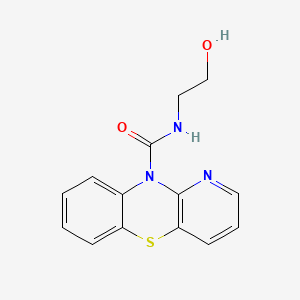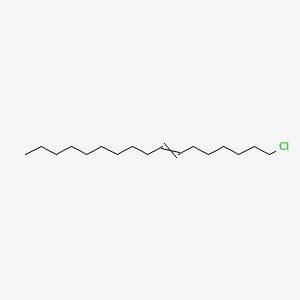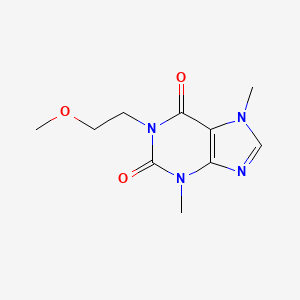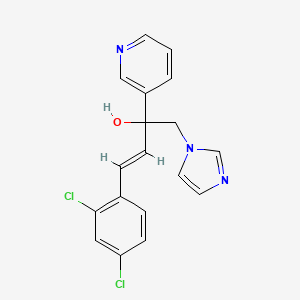
1,1-Diphenyl-2-butynyl cyclohexylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-2-butynyl cyclohexylcarbamate is a chemical compound with the molecular formula C23H25NO2 and a molecular weight of 347.45 g/mol . It is characterized by its achiral nature and lack of defined stereocenters . This compound is known for its unique structure, which includes a cyclohexylcarbamate group attached to a 1,1-diphenyl-2-butynyl moiety .
準備方法
The synthesis of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1-diphenyl-2-butynyl alcohol and cyclohexyl isocyanate.
Reaction Conditions: The alcohol is reacted with cyclohexyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,1-Diphenyl-2-butynyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
科学的研究の応用
1,1-Diphenyl-2-butynyl cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
作用機序
The mechanism of action of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.
類似化合物との比較
1,1-Diphenyl-2-butynyl cyclohexylcarbamate can be compared with other similar compounds, such as:
1,1-Diphenyl-2-butynyl methylcarbamate: This compound has a similar structure but with a methyl group instead of a cyclohexyl group.
1,1-Diphenyl-2-butynyl ethylcarbamate: Similar to the methylcarbamate, but with an ethyl group.
1,1-Diphenyl-2-butynyl propylcarbamate: This compound features a propyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
20930-10-3 |
|---|---|
分子式 |
C23H25NO2 |
分子量 |
347.4 g/mol |
IUPAC名 |
1,1-diphenylbut-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C23H25NO2/c1-2-18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-22(25)24-21-16-10-5-11-17-21/h3-4,6-9,12-15,21H,5,10-11,16-17H2,1H3,(H,24,25) |
InChIキー |
KZXTZKHKWSPGAF-UHFFFAOYSA-N |
正規SMILES |
CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






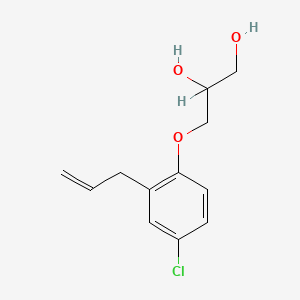
![[2-(2-Ethoxyethoxy)ethoxy]benzene](/img/structure/B13944744.png)
